molecular formula C9H12FNO B1167641 3-(2-Fluorophenoxy)propylamine CAS No. 116735-67-2

3-(2-Fluorophenoxy)propylamine

Cat. No.: B1167641
CAS No.: 116735-67-2
M. Wt: 169.2 g/mol
InChI Key:
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Description

3-(2-Fluorophenoxy)propylamine: is an organic compound with the molecular formula C9H12FNO. It consists of a three-carbon chain (propyl) attached to an amine group (NH2) and a 2-fluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)propylamine typically involves the reaction of 2-fluorophenol with 3-chloropropylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-fluorophenol is replaced by the propylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Fluorophenoxy)propylamine can undergo oxidation reactions to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2-Fluorophenoxy)propylamine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions of fluorinated compounds with biological systems. It serves as a model compound for investigating the effects of fluorine substitution on biological activity.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, particularly in the development of compounds with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

  • 3-(4-Fluorophenoxy)propylamine
  • 3-(2-Fluorophenoxy)propanamide
  • 2-(2-Fluorophenoxy)ethanamine

Comparison: 3-(2-Fluorophenoxy)propylamine is unique due to the specific position of the fluorine atom on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-fluorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQHFXOXCODNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116735-67-2
Record name 3-(2-Fluorophenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116735-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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